molecular formula C23H25ClN4O2 B11180144 5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11180144
M. Wt: 424.9 g/mol
InChI Key: YKIRXMSDKWHLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

The synthesis of 5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrimidinone core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenylpiperazine.

    Final cyclization: The final step involves cyclization to form the complete pyrimidinone structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.

    Medicine: Research has indicated potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new chemical processes and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to biological receptors, such as enzymes or cell surface receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor-ligand interactions, or induction of cellular responses.

Comparison with Similar Compounds

Similar compounds to 5-(3-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one include other pyrimidinone derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. For example:

    4-(4-chlorophenyl)piperazin-1-yl derivatives: These compounds have similar piperazine and chlorophenyl groups but differ in the pyrimidinone core.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different cores may exhibit different pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H25ClN4O2/c1-16-21(15-17-4-3-5-18(24)14-17)22(29)26-23(25-16)28-12-10-27(11-13-28)19-6-8-20(30-2)9-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,25,26,29)

InChI Key

YKIRXMSDKWHLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.